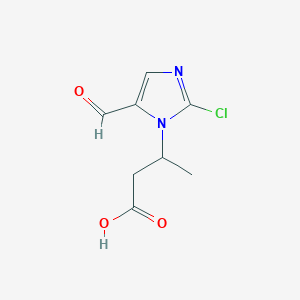![molecular formula C7H13N B13221816 5-Methyl-6-azabicyclo[3.2.0]heptane](/img/structure/B13221816.png)
5-Methyl-6-azabicyclo[3.2.0]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-6-azabicyclo[320]heptane is a bicyclic compound that features a nitrogen atom within its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-azabicyclo[3.2.0]heptane typically involves cycloaddition reactions. One common method is the [3+2]-cycloaddition of 2,3-disubstituted cyclobutenones with azomethine ylide precursors, such as iminoesters. This reaction is often catalyzed by silver and proceeds under mild conditions to yield the desired azabicyclic compound with high enantioselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Methyl-6-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen atom or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
5-Methyl-6-azabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is explored for its potential therapeutic applications, including as a scaffold for the development of new pharmaceuticals.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.
作用机制
The mechanism of action of 5-Methyl-6-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound can modulate various pathways, depending on its specific functionalization and the context in which it is used .
相似化合物的比较
Similar Compounds
3-Azabicyclo[3.1.1]heptane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom and the overall ring size.
6-Aminopenicillanic acid: This compound features a similar bicyclic core with a nitrogen atom and is used as a precursor in the synthesis of penicillin antibiotics.
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with a nitrogen atom, used in various synthetic applications.
Uniqueness
5-Methyl-6-azabicyclo[320]heptane is unique due to its specific ring structure and the position of the nitrogen atom, which imparts distinct chemical and biological properties
属性
分子式 |
C7H13N |
|---|---|
分子量 |
111.18 g/mol |
IUPAC 名称 |
5-methyl-6-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C7H13N/c1-7-4-2-3-6(7)5-8-7/h6,8H,2-5H2,1H3 |
InChI 键 |
VKGXWVLUXKUGGF-UHFFFAOYSA-N |
规范 SMILES |
CC12CCCC1CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





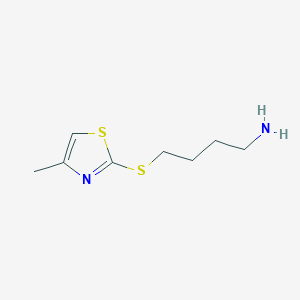
![3-[(3-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13221762.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-2-methylpropanoic acid](/img/structure/B13221764.png)
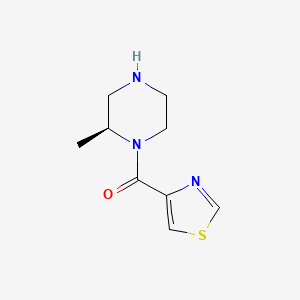
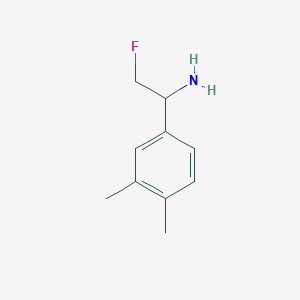
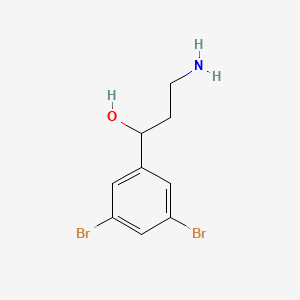
![2-[(tert-Butoxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B13221777.png)
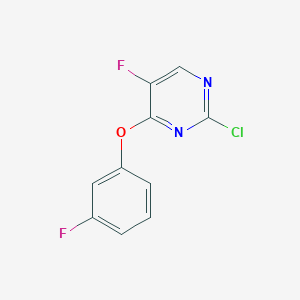

![2-[5-(Azetidin-3-YL)-1,2,4-oxadiazol-3-YL]pyridine](/img/structure/B13221797.png)
